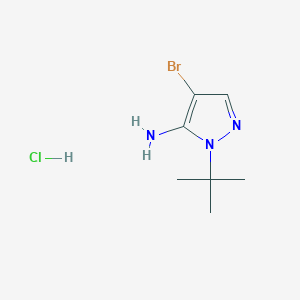

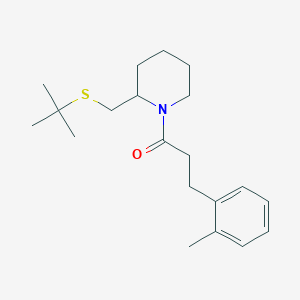

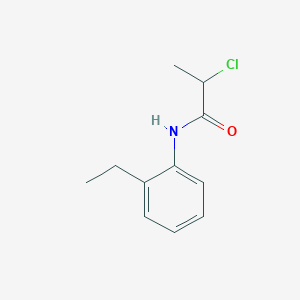

![molecular formula C15H13N5OS2 B3007141 N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097914-31-1](/img/structure/B3007141.png)

N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Existence of Dynamic Tautomerism and Divalent N(I) Character

The study of N-(pyridin-2-yl)thiazol-2-amine reveals the existence of dynamic tautomerism within this class of compounds, which is significant for their role in therapeutic applications. Quantum chemical analysis indicates that there are six competitive isomeric structures with a relative energy difference of approximately 4 kcal/mol. Some isomers exhibit divalent N(I) character, which is a result of the competition between the thiazole and pyridine groups for the tautomeric hydrogen. This competition influences the electron donating properties of the compounds. The study also discusses the electron distribution, tautomeric preferences, and protonation energy, highlighting the (L→N←L)⁺ character upon protonation, which is evidenced by two lone pairs of electrons on the central nitrogen atom .

Synthesis and Biological Evaluation as Ser/Thr Kinase Inhibitors

The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues was achieved through a microwave-accelerated condensation and Dimroth rearrangement. This method utilized thiophene precursors and dimethylformamide dimethylacetal. The synthesized compounds were evaluated for their inhibitory potency against five protein kinases, with the N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine series showing promise as pharmacological inhibitors of CK1 and CLK1 kinases .

Hypervalent Iodine Promoted Regioselective Oxidative C–H Functionalization

A metal-free synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines was developed using phenyliodine(III) bis(trifluoroacetate) as an oxidant. This approach allowed for oxidative C–S bond formation from simple heteroaryl-thioureas. The method features a broad substrate scope, short reaction times, and straightforward product purification, making it an efficient strategy for synthesizing these compounds .

N-(1,3-Thiazol-5(4H)-yliden)amine Synthesis via 1,3-Dipolar Cycloaddition

The formation of N-(1,3-thiazol-5(4H)-ylidene)amines was achieved through 1,3-dipolar cycloaddition of azides with 1,3-thiazol-5(4H)-thiones. The reaction mechanism proposed involves the initial formation of a 1:1 adduct followed by the elimination of N2 and S, potentially through an intermediate thiaziridine. This method provides good yields of these scarcely investigated thiazole derivatives .

科学的研究の応用

Chemical Properties and Synthesis

- The study by Bhatia et al. (2013) delved into the quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine derivatives, revealing the presence of six competitive isomeric structures with a small relative energy difference. Some isomers exhibited divalent N(I) character, showing a tautomeric competition between thiazole and pyridine groups. The research highlighted the compound's electron distribution, tautomeric preferences, and protonation energy, providing insights into its chemical behavior and potential applications in designing therapeutically relevant molecules (Bhatia, Malkhede, & Bharatam, 2013).

Biological Activities

El-Mariah et al. (2006) synthesized a series of pyridazine derivatives, including compounds structurally related to N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine, and evaluated their antimicrobial activity. The study highlights the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (El-Mariah, Hosny, & Deeb, 2006).

In a study by Mariappan et al. (2016), N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate). The research highlights a metal-free approach with a broad substrate scope and simple purification, indicating the potential of these compounds in biologically relevant applications (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Antioxidant Properties

- Jaishree et al. (2012) synthesized a series of novel thiazole derivatives and evaluated their in vitro antioxidant properties. Some synthesized compounds showed potent antioxidant activity, indicating their potential in combating oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

作用機序

Target of Action

Compounds with a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce various molecular and cellular changes .

将来の方向性

生化学分析

Biochemical Properties

N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can modulate signaling pathways involved in cell growth and differentiation . Additionally, this compound may bind to specific receptors on cell surfaces, altering their conformation and activity, thereby affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis, a programmed cell death mechanism, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, triggering the caspase cascade that culminates in cell death. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can prevent substrate access or alter enzyme conformation, leading to reduced catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes. By binding to specific nucleotide sequences, this compound can inhibit the binding of transcription factors, thereby modulating gene expression.

特性

IUPAC Name |

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS2/c21-15(14-18-11(9-23-14)12-3-2-6-22-12)20-7-10(8-20)17-13-4-1-5-16-19-13/h1-6,9-10H,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERHOMLYJYAXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC(=CS2)C3=CC=CS3)NC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

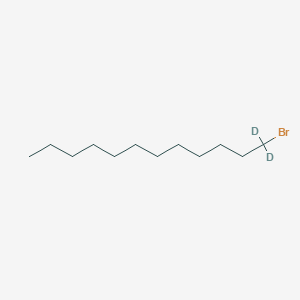

![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)

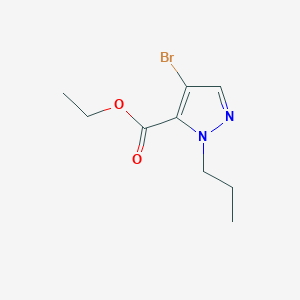

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

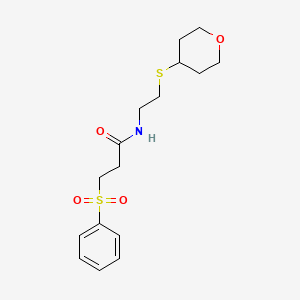

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)

![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)